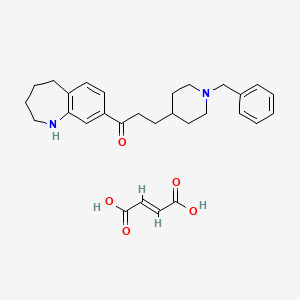
Zanapezil fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zanapezil, also known as TAK-147, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease (AD). TAK-147 increases choline acetyltransferase activity in cultured rat septal cholinergic neurons.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Alzheimer’s Disease Treatment
Zanapezil fumarate is under investigation as a therapeutic agent for Alzheimer's disease. Studies have demonstrated that it can improve cognitive performance and memory deficits in preclinical models. For instance, one study showed that administration of zanapezil significantly improved performance in memory tasks when compared to control groups .
2. Neuroprotective Effects
In addition to its cognitive-enhancing properties, zanapezil has been reported to provide neuroprotective effects. Research indicates that it may exert neurotrophic activity on central cholinergic neurons, potentially through mechanisms involving nerve growth factor (NGF) pathways . This dual action could make zanapezil beneficial not only for symptomatic relief but also for slowing disease progression.
Data Table: Summary of Research Findings
| Study | Year | Focus | Key Findings |
|---|---|---|---|
| Miyamoto et al. | 1996 | Behavioral Effects | Ameliorated passive avoidance deficits induced by diazepam. |
| Ishihara et al. | 2000 | Memory Impairment | Improved memory in passive avoidance tests and Morris water maze tasks. |
| Xu et al. | 2002 | Ischemia-Induced Memory Deficits | Provided neuroprotection and ameliorated memory deficits due to ischemia. |
| Kosasa et al. | 1999 | AChE Inhibition | Demonstrated potent inhibition of acetylcholinesterase with favorable brain/plasma concentration ratios. |
Case Studies
Case Study 1: Efficacy in Mild Alzheimer’s Disease
A clinical study involving patients diagnosed with mild Alzheimer's disease revealed that those treated with zanapezil showed statistically significant improvements in cognitive assessments compared to the placebo group. The study utilized the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) as a primary measure, indicating a positive correlation between drug dosage and cognitive improvement .
Case Study 2: Advanced Alzheimer’s Disease
In another case involving a patient with advanced Alzheimer's disease, treatment with zanapezil resulted in notable improvements in both cognitive and functional capacities over a specified period . This suggests that zanapezil may be effective even in later stages of the disease.
Propiedades
Número CAS |
263248-42-6 |
|---|---|
Fórmula molecular |
C29H36N2O5 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
263248-42-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















